molecular formula C14H21BN2O3 B1393125 (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid CAS No. 1072946-54-3

(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1393125
CAS No.: 1072946-54-3
M. Wt: 276.14 g/mol
InChI Key: GYWYZQDPLDJVNG-UHFFFAOYSA-N
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Description

(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid (CAS: 1072946-54-3) is a boronic acid derivative featuring a piperidine-substituted ethylcarbamoyl group at the meta position of the phenyl ring. This compound belongs to a class of molecules widely investigated for their applications in medicinal chemistry, particularly as protease inhibitors or antimicrobial/anticancer agents due to the boronic acid moiety's ability to form reversible covalent bonds with biological targets . Its molecular formula is C₁₄H₂₂BN₂O₃, with a molecular weight of 292.15 g/mol (free base) or 312.61 g/mol for its hydrochloride salt (CAS: 957060-72-9) .

Properties

IUPAC Name

[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWYZQDPLDJVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674570
Record name (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-54-3
Record name (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(piperidin-1-yl)ethyl isocyanate. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control.

Chemical Reactions Analysis

Types of Reactions

(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Boronic acids, including (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, have shown promise in the treatment of various cancers. They act as proteasome inhibitors, similar to bortezomib, which was the first boronic acid-based drug approved for multiple myeloma treatment. The mechanism involves the inhibition of proteasomal degradation pathways, leading to apoptosis in cancer cells .

Synthesis of Biologically Active Compounds

Recent studies have highlighted the compound's utility in synthesizing α-arylglycine derivatives through palladium-catalyzed reactions. This method allows for the generation of complex molecules that can serve as building blocks for peptide synthesis. The incorporation of this compound into these reactions has demonstrated significant yields and enantioselectivity, showcasing its potential in drug development .

Chemical Sensing Applications

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in chemical sensing applications. For instance, this compound can be utilized as a receptor for detecting glucose and other biologically relevant molecules through fluorescence or electrochemical methods . This property is particularly valuable in developing biosensors for diabetes management.

Data Table: Summary of Applications

Application AreaDescriptionReference
Anticancer ActivityInhibits proteasomal pathways; similar mechanisms to bortezomib
Synthesis of CompoundsUsed in palladium-catalyzed reactions to synthesize α-arylglycines
Chemical SensingForms reversible bonds with diols; applicable in glucose detection

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of boronic acids, including this compound, exhibited cytotoxic effects on multiple myeloma cells. The compound was tested alongside known proteasome inhibitors and showed comparable efficacy in reducing cell viability .

Case Study 2: Peptide Synthesis

In a recent experiment, this compound was utilized as a key reagent in synthesizing a dipeptide from Pbf-protected α-glycines. The reaction achieved a yield of 90% with high enantioselectivity, confirming its effectiveness as a building block in peptide chemistry .

Mechanism of Action

The mechanism of action of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This property makes it a valuable tool in the development of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Structural Difference vs. Target Compound Similarity Score
4-(Piperidine-1-carbonyl)phenylboronic acid (389621-83-4) C₁₂H₁₆BNO₃ 247.08 Boronic acid at para position; lacks ethyl spacer 0.98
(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid (850567-30-5) C₁₃H₁₈BNO₃ 261.10 4-Methylpiperidine substituent; lacks ethyl spacer 0.96
(3-(4-Oxopiperidine-1-carbonyl)phenyl)boronic acid (850567-32-7) C₁₂H₁₄BNO₄ 263.06 4-Oxopiperidine substituent; lacks ethyl spacer 0.95
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (870778-84-0) C₁₄H₂₂BClN₂O₃ 312.61 Boronic acid at para position; hydrochloride salt N/A
3-(Pyrrolidino)phenylboronic acid (659731-18-7) C₁₀H₁₄BNO₂ 203.04 Pyrrolidine (5-membered ring) instead of piperidine 0.98

Impact of Substituent Positioning

  • Boronic Acid Position: The target compound’s boronic acid group at the meta position (vs.
  • Ethylcarbamoyl Spacer : The ethyl linker in the target compound introduces conformational flexibility, which may enhance interactions with deep binding pockets compared to analogs lacking this spacer (e.g., 389621-83-4) .

Piperidine Modifications

  • 4-Oxopiperidine (850567-32-7): The ketone group introduces hydrogen-bonding capability, which could enhance target selectivity but may also increase metabolic instability .

Hydrochloride Salts

The hydrochloride salts (e.g., 957060-72-9 and 870778-84-0) exhibit improved aqueous solubility compared to free bases, making them more suitable for in vivo studies .

Biological Activity

(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, with the CAS number 1072946-54-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug development, particularly in the context of cancer therapies and glycoprotein targeting.

  • Molecular Formula : C14H21BN2O3
  • Molecular Weight : 276.14 g/mol
  • Structure : The compound features a phenylboronic acid moiety linked to a piperidine-derived carbamoyl group, which could influence its biological interactions.

Boronic acids, including this compound, are known to interact with carbohydrates on cell surfaces. This interaction can modulate various biological processes, including cellular signaling and drug delivery mechanisms. Studies have shown that phenylboronic acids can selectively bind to sialic acids on glycoproteins, enhancing their potential as therapeutic agents in cancer treatment and other diseases .

Anticancer Properties

Recent research indicates that phenylboronic acid derivatives can enhance the solubility and bioavailability of hydrophobic chemotherapeutics. For instance, a study demonstrated that a phenylboronic acid-based nanoconstruct could effectively deliver curcumin, a poorly soluble anticancer agent, leading to improved therapeutic outcomes in cellular models . The mechanism involves the formation of core-shell structures that facilitate drug loading and release in response to pH changes.

Interaction with Glycoproteins

The binding affinity of this compound for glycoproteins has been explored through various studies. The compound's ability to selectively recognize sialic acid residues suggests its potential use in targeting cancer cells that overexpress these glycoproteins . The equilibrium constant for binding interactions at physiological pH indicates a strong affinity, which could be beneficial for targeted drug delivery systems.

Case Studies

  • Nanoconstruct Development : A study developed a nanoconstruct using phenylboronic acid to enhance the delivery of curcumin. The resulting system showed significant anticancer effects in both in vitro and in vivo models, demonstrating the practical application of boronic acids in drug formulation .
  • Glycoprotein Targeting : Another investigation focused on the anomalous binding profiles of boronic acids with sialic acids, revealing insights into how these compounds can be utilized for selective targeting of cancer cells through glycoprotein interactions .

Data Table: Biological Activity Summary

Activity Mechanism Reference
Anticancer effectsEnhances solubility and bioavailability of drugs
Glycoprotein targetingBinds selectively to sialic acids on cancer cells
Drug delivery enhancementForms stable nanoconstructs for effective drug release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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